Tetrabutylammonium perchlorate
Overview
Description
Tetrabutylammonium perchlorate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(ClO₄). It is widely used in various scientific and industrial applications due to its unique properties, such as high solubility in organic solvents and its role as a phase-transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium perchlorate can be synthesized through the reaction of tetrabutylammonium hydroxide with perchloric acid. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction is as follows:
(CH₃CH₂CH₂CH₂)₄N(OH) + HClO₄ → (CH₃CH₂CH₂CH₂)₄N(ClO₄) + H₂O
The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product is then isolated by evaporation of the solvent and recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the perchlorate anion.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out in organic solvents at elevated temperatures.
Substitution: Reagents such as alkyl halides and other electrophiles are used.
Major Products:
Oxidation: The major products depend on the substrate being oxidized. For example, oxidation of alcohols can yield aldehydes or ketones.
Substitution: The major products are typically the substituted organic compounds where the perchlorate anion is replaced by another nucleophile.
Scientific Research Applications
Tetrabutylammonium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a supporting electrolyte in electrochemical studies and as a phase-transfer catalyst in organic synthesis.
Biology: It is employed in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tetrabutylammonium perchlorate involves its ability to facilitate the transfer of ions between different phases. The tetrabutylammonium cation acts as a phase-transfer catalyst, enabling the movement of the perchlorate anion into the organic phase where it can participate in various chemical reactions. This property is particularly useful in organic synthesis and electrochemical applications .
Comparison with Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium iodide
Comparison: Tetrabutylammonium perchlorate is unique due to its high solubility in organic solvents and its strong oxidizing properties. Compared to other tetrabutylammonium salts, it is more effective as an oxidizing agent and is preferred in reactions requiring strong oxidizing conditions. Additionally, its perchlorate anion provides distinct reactivity compared to halide anions .
Properties
IUPAC Name |
tetrabutylazanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLZDCFTQSIIOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |
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DSSTOX Substance ID |
DTXSID9062065 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |
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Molecular Weight |
341.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | Tetrabutylammonium perchlorate | |
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CAS No. |
1923-70-2 | |
Record name | Tetrabutylammonium perchlorate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1923-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |
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Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrabutylammonium perchlorate?
A1: this compound has a molecular formula of C16H36ClNO4 and a molecular weight of 341.91 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A: Infrared (IR) and Raman spectroscopy are valuable tools for studying the molecular structure of TBAP. [] Researchers can analyze characteristic vibrational frequencies to gain insights into the compound's structure.
Q3: What is the role of this compound in electrochemistry?
A: TBAP is commonly used as a supporting electrolyte in non-aqueous electrochemistry. [, , , , ] Its role is to enhance the conductivity of the solution, enabling efficient charge transport during electrochemical reactions.
Q4: How does the choice of solvent affect this compound's performance in electrochemical studies?
A: The solvent significantly impacts the electrochemical behavior of systems containing TBAP. For instance, studies on poly(vinylferrocene) films revealed a "solvent sensitivity" effect, where the charge density varied depending on the solvent used (propylene carbonate vs. tetramethylene sulfone). [] Researchers should carefully consider solvent effects when designing experiments.
Q5: Does this compound exhibit any catalytic properties?
A: While TBAP is primarily known as a supporting electrolyte, research indicates that its presence can influence reaction pathways. For example, in the electrocatalytic reduction of CO2 using TBAP-propylene carbonate as the electrolyte solution, the presence of TBAP contributed to achieving a high Faradaic efficiency of CO formation (93%). [] This suggests a potential role of TBAP beyond simply enhancing conductivity.
Q6: Are there any computational chemistry studies focusing on this compound?
A: While the provided research does not explicitly discuss computational studies on TBAP itself, it highlights the use of computational methods to understand related systems. For instance, researchers investigating salt effects on photoinduced charge separation utilized calculations to rationalize the impact of different salts on exciplex behavior. [] This suggests potential avenues for applying computational chemistry to study TBAP interactions in various systems.
Q7: How does the structure of this compound, specifically the tetrabutylammonium cation, influence its properties?
A: The bulky tetrabutylammonium cation contributes to TBAP's solubility in organic solvents and its ability to act as a phase-transfer catalyst. [, , ] Modifications to the alkyl chain length or substituents could alter these properties, impacting its effectiveness in specific applications.
Q8: Which analytical techniques are commonly used to study this compound-containing systems?
A: Researchers employ a range of techniques including cyclic voltammetry, [, , , , , , , , ] differential pulse voltammetry, [, , , ] electrochemical impedance spectroscopy, [, , ] chronoamperometry, [] scanning electron microscopy, [, , ] UV-Vis spectroscopy, [, , ] FTIR spectroscopy, [, , , ] NMR spectroscopy, [, , , ] and quartz crystal microbalance. [, ] The choice of technique depends on the specific research question and the system under investigation.
Q9: What are some future research directions related to this compound?
A9: Further research can explore the following:
- Developing a deeper understanding of TBAP's role in influencing reaction mechanisms and selectivity in various electrochemical systems. []
- Investigating the impact of TBAP on the morphology and properties of electrochemically deposited polymers and composite materials. [, ]
- Exploring alternative electrolytes with improved environmental profiles and comparable or enhanced performance compared to TBAP. []
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